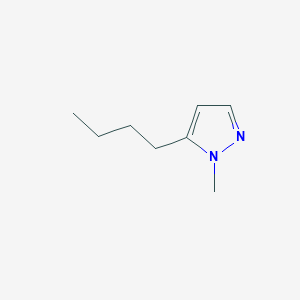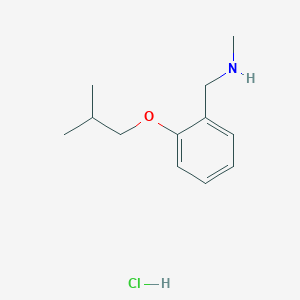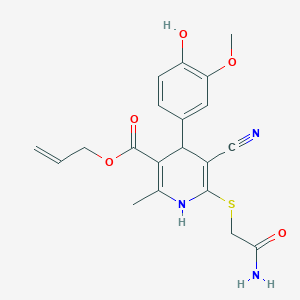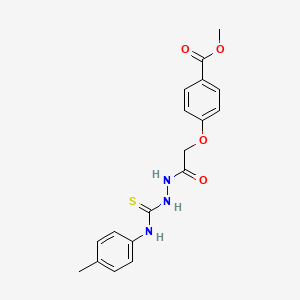![molecular formula C16H13N3O2S B2490984 (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide CAS No. 469873-02-7](/img/structure/B2490984.png)
(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules that exhibit a range of biological and chemical activities. Such molecules are of interest in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of specific cyano and acyl components under controlled conditions. For instance, the synthesis of 2-Cyano-3-(dimethylamino)prop-2-ene thioamide and related molecules typically involves condensation reactions that lead to functionalized heterocycles, a method that could be analogous to synthesizing the subject compound (Dyachenko, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized using spectroscopic methods, such as NMR and X-ray crystallography. These techniques allow for the determination of the molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation (Kariuki et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide is involved in the synthesis and characterization of various compounds. For instance, it plays a role in the formation of enaminone complexes and their chelation with different metal nitrates. These complexes have been studied for their bioactivity against various types of bacteria and fungi (Jeragh & Elassar, 2015).
Antimicrobial Evaluation
- The compound has been used as a starting material in the synthesis of various thiophene derivatives. These derivatives, such as 4-thiazolidinone, thiazolidine, and thiophene, have been evaluated for their antimicrobial properties. Some of these derivatives, particularly compound 12b, exhibit high antimicrobial activity (Khalil et al., 2010).
Biological Evaluation
- In the field of medicinal chemistry, this compound has contributed to the synthesis of various derivatives, including aminothiazoles, thiazolylacetonitrile, and chromene derivatives. These compounds have been evaluated for their potential anti-inflammatory effects, showcasing the diverse applications of this compound in drug discovery (Thabet et al., 2011).
Antinociceptive Activity
- The compound has been used in synthesizing N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which were studied for their antinociceptive activity. This highlights its role in developing potential analgesic drugs (Shipilovskikh et al., 2020).
In Silico Studies
- The compound's structure has been studied using in silico methods for geometry optimization and excited-state properties. Such studies are crucial for understanding the molecular behavior of the compound in various conditions, which is essential for drug development (Otuokere et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-(4-acetamidophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11(20)18-13-4-6-14(7-5-13)19-16(21)12(10-17)9-15-3-2-8-22-15/h2-9H,1H3,(H,18,20)(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVFWXCAJMVQRY-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)



![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)


![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)
![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
